molecular formula C22H21F2N3O B608602 Ljh685 CAS No. 1627710-50-2

Ljh685

货号 B608602
CAS 编号: 1627710-50-2
分子量: 381.42
InChI 键: IKUFKDGKRLMXEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LJH685 is a potent, ATP-competitive and selective RSK inhibitor . It inhibits RSK1, 2, and 3 biochemical activities with IC50s of 6, 5, 4 nM, respectively . The empirical formula for LJH685 is C22H21F2N3O .


Molecular Structure Analysis

Structural analysis confirms that LJH685 binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases .


Physical And Chemical Properties Analysis

LJH685 is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed . The molecular weight of LJH685 is 381.42 .

科学研究应用

Inhibition of RSKs in Acute Myeloid Leukemia (AML)

LJH-685 is a potent inhibitor of Ribosomal S6 Kinases (RSKs), which function downstream of the Ras/Raf/MEK/ERK signaling pathway . In Acute Myeloid Leukemia (AML) cells, LJH-685 has been shown to inhibit the proliferation and clone formation, cause cell cycle arrest, and induce apoptosis via inhibiting the RSK-YB-1 signaling pathway .

Sensitivity in FLT3-ITD Mutations

AML cells carrying FLT3-ITD mutations, such as MV4-11 and MOLM-13 cells, have been found to be more sensitive to LJH-685 than other AML cell lines . This suggests that LJH-685 could be particularly effective in treating AML with FLT3-ITD mutations.

Combination Therapy with FLT3 Inhibitor

The combination of LJH-685 and FLT3 inhibitor FF-10101 has been shown to promote apoptosis and inhibit proliferation of AML cell lines . This combination therapy could provide new targets for therapeutic intervention, especially for AML with FLT3-ITD mutations and Daunorubicin-resistant AML .

Activation of mTORC1 and eIF4B

LJH-685 has been found to activate the mTORC1/S6K/4EBP1 pathway and eIF4B cooperatively with PIM . This activation promotes the proliferation and survival of AML cells by enhancing the eIF4F complex formation required for cap-dependent translation .

Inhibition of Bad and BIM

LJH-685 also phosphorylates Bad on S75 and downregulates BIM-EL in cooperation with ERK . This inhibition of Bad and BIM contributes to the enhanced proliferation and survival of AML cells .

Selective Inhibition of RSK Family Kinases

LJH-685 is known to be the most selective and potent pan-RSK inhibitor . Its excellent selectivity for RSK family kinases makes it a promising candidate for targeted therapies .

作用机制

Target of Action

LJH685 is a potent, ATP-competitive, and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family . The primary targets of LJH685 are RSK1, RSK2, and RSK3 . These kinases are serine/threonine kinases that function downstream of the Ras/Raf/MEK/ERK signaling pathway . They are widely expressed in cancer cell lines and tissues and are activated in response to a number of growth factors and hormones .

Mode of Action

LJH685 binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases . LJH685 efficiently inhibits RSK activity in vitro and in cells .

Biochemical Pathways

The RSK family is part of the MAPK (Mitogen-Activated Protein Kinase) pathway . The activation of RSK involves ERK (Extracellular Signal–Regulated Kinase) phosphorylation of Thr573/577 in the C-terminal kinase domain of RSK, which ultimately leads to a phosphorylation-based docking site for PDK1 in the hydrophobic motif of RSK on Ser380/386 . PDK1 phosphorylation of residue Ser 221/227 then activates the N-terminal kinase domain of RSK, which in turn phosphorylates numerous nuclear and cytoplasmic proteins that account for the diverse cellular roles of RSK .

Pharmacokinetics

It is known that ljh685 is a potent inhibitor of rsk activity in vitro and in cells , suggesting that it has good bioavailability

Result of Action

LJH685 inhibits the proliferation and clone formation of acute myeloid leukemia (AML) cells . It causes cell cycle arrest and induces the apoptosis of AML cells via inhibiting the RSK-YB-1 signaling pathway . Furthermore, cellular inhibition of RSK and its phosphorylation of YB1 on Ser102 correlate closely with inhibition of cell growth .

Action Environment

The action of LJH685 can be influenced by the presence of certain mutations in cancer cells. For example, MV4-11 and MOLM-13 cells carrying FLT3-ITD mutations are more sensitive to LJH685 than other AML cell lines This suggests that the genetic makeup of the cancer cells can influence the efficacy of LJH685

安全和危害

LJH685 is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It should be handled with care, avoiding release to the environment . In case of contact or ingestion, appropriate safety measures should be taken .

属性

IUPAC Name

2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFKDGKRLMXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol

CAS RN

1627710-50-2
Record name LJH-685
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LJH-685
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。